4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Description
4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C15H13BrClNO2 and a molecular weight of 354.63 g/mol . It is a benzamide derivative characterized by the presence of a 4-methoxybenzyl group, a 5-bromo-2-chlorobenzamide moiety, and an amide bond.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBPFPJQRDBYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366987 | |
| Record name | 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701255-27-8 | |
| Record name | 4-METHOXYBENZYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 5-bromo-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxybenzylamine under appropriate conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl 5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can undergo nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Scientific Research Applications
4-Methoxybenzyl 5-bromo-2-chlorobenzamide is utilized in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
4-Methoxybenzyl 5-bromo-2-chlorobenzamide can be compared with other benzamide derivatives, such as:
N,N-Dimethyl 5-bromo-2-chlorobenzamide: Similar structure but with dimethyl groups instead of the 4-methoxybenzyl group.
Cyclohexyl 5-bromo-2-chlorobenzamide: Contains a cyclohexyl group instead of the 4-methoxybenzyl group.
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene: Different substituents on the benzene ring and a morpholinocarbonyl group.
Biological Activity
4-Methoxybenzyl 5-bromo-2-chlorobenzamide (MBBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBBC, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
MBBC has a complex structure characterized by the presence of a methoxy group, bromine, and chlorine substituents on a benzamide backbone. Its molecular formula is with a molecular weight of approximately 350.66 g/mol. The presence of these halogenated groups may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.66 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that MBBC exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis, likely due to the compound's ability to form covalent bonds with essential enzymes in the bacterial cell.
Cytotoxicity and Anticancer Potential
Research has shown that MBBC possesses cytotoxic effects on cancer cell lines. A study utilizing the MTT assay revealed that MBBC significantly inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's cytotoxicity is attributed to its ability to induce apoptosis through the activation of caspase pathways.
The biological activity of MBBC can be explained through its interaction with specific molecular targets:
- Enzyme Inhibition : The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound's ability to inhibit enzyme activity.
- Covalent Bond Formation : The methoxy group may facilitate nucleophilic attack on electrophilic sites in proteins, leading to irreversible inhibition.
Table 2: Biological Assays for MBBC
| Assay Type | Result |
|---|---|
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Cytotoxicity (MTT Assay) | IC50 values < 20 µM for cancer cells |
| Apoptosis Induction | Positive in caspase activation assays |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of MBBC against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that MBBC had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating strong antibacterial activity.
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), MBBC was shown to induce significant cell death at concentrations as low as 10 µM. Flow cytometry analysis confirmed that the compound triggers apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
